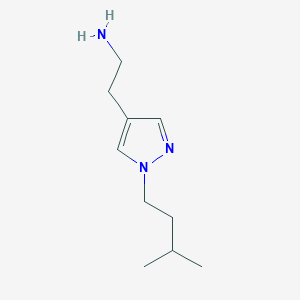

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine

Description

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a substituted pyrazole derivative featuring an isopentyl (3-methylbutyl) group at the 1-position of the pyrazole ring and an ethylamine side chain at the 4-position. This compound belongs to a class of bioactive molecules where the pyrazole scaffold is often modified to modulate physicochemical properties and biological activity.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

2-[1-(3-methylbutyl)pyrazol-4-yl]ethanamine |

InChI |

InChI=1S/C10H19N3/c1-9(2)4-6-13-8-10(3-5-11)7-12-13/h7-9H,3-6,11H2,1-2H3 |

InChI Key |

YLICIOTUYIXDJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-isopentyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound featuring an isopentyl group attached to a pyrazole ring and an ethanamine moiety. It has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. The molecular formula for this compound is with a molecular weight of approximately 180.25 g/mol.

Scientific Research Applications

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is significant in medicinal chemistry, particularly in drug design for inflammatory diseases and cancer. Its structural features make it a candidate for modification to enhance efficacy and selectivity against specific biological targets and it may serve as a building block for more complex pharmaceutical agents.

- Potential Biological Activities: Research indicates that compounds containing pyrazole moieties exhibit biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine may interact with biological targets, such as enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that pyrazole derivatives can inhibit enzymes like cyclooxygenase and modulate pathways associated with cancer progression.

- Interaction Studies: Interaction studies involving 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine focus on its binding affinity and inhibitory activity against specific enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses, such as its interaction with cyclooxygenase enzymes to elucidate its anti-inflammatory properties.

- Sandmeyer-type Reactions: One reaction pathway for 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine includes its use in Sandmeyer-type reactions, where it can be converted into halogenated derivatives using nitrous acid or other halogenating agents in the presence of copper salts.

Related Compounds

Several compounds share structural similarities with 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | Pyrazole derivative | Contains a methyl group instead of isopentyl |

| 3-(Isobutyl)-1H-pyrazole | Pyrazole derivative | Substituted at the 3-position |

| 4-(Isopropyl)-1H-pyrazole | Pyrazole derivative | Isopropyl substitution at the 4-position |

Mechanism of Action

The mechanism of action of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues of Pyrazole Derivatives

The following table summarizes key structural and functional differences between 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine and related compounds:

Key Observations:

Heterocycle Type: Pyrazole derivatives (e.g., target compound) vs. imidazole (e.g., 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine) differ in electronic properties. Benzimidazole derivatives () exhibit extended aromatic systems, often associated with enhanced binding to targets like opioid receptors.

Substituent Effects :

- Isopentyl vs. Methyl/Ethyl : The bulky isopentyl group in the target compound increases lipophilicity (logP ~2.5 estimated), likely improving membrane permeability compared to methyl (logP ~0.5) or ethyl (logP ~1.0) analogs. However, excessive bulk may hinder target engagement.

- Nitro/Fluorobenzyl Groups : In benzimidazole derivatives (), electron-withdrawing groups (e.g., nitro) enhance stability and receptor binding but may introduce toxicity risks.

Pyrazole analogs without complex substituents (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine) may serve as precursors or intermediates in drug synthesis .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Bulkier substituents like isopentyl may slow hepatic metabolism (e.g., CYP450 oxidation), extending half-life relative to smaller analogs.

- Solubility : The ethylamine side chain in all compounds improves aqueous solubility, critical for bioavailability.

Biological Activity

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with an isopentyl group attached to a pyrazole ring and an ethanamine moiety, which may influence its pharmacological properties. The current understanding of its biological activity encompasses anti-inflammatory, analgesic, and antitumor effects, making it a candidate for further research and development.

- Molecular Formula : CHN

- Molecular Weight : 180.25 g/mol

- Structure : The compound consists of an isopentyl group linked to a pyrazole ring, enhancing its interaction with biological targets.

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit various biological activities. The specific biological activities of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine include:

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

-

Antitumor Activity

- The compound has shown promise in modulating pathways associated with cancer progression. Research on similar pyrazole derivatives indicates their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

-

Enzyme Interaction Studies

- Interaction studies have focused on binding affinities and inhibitory activities against specific enzymes and receptors. For instance, studies suggest that the compound may interact with cyclooxygenase enzymes, elucidating its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and unique features of compounds related to 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | Pyrazole derivative | Contains a methyl group instead of isopentyl |

| 3-(Isobutyl)-1H-pyrazole | Pyrazole derivative | Substituted at the 3-position |

| 4-(Isopropyl)-1H-pyrazole | Pyrazole derivative | Isopropyl substitution at the 4-position |

The distinct isopentyl substitution on the pyrazole ring of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine may influence its pharmacokinetics and biological activity compared to other derivatives.

Case Studies

Several studies have evaluated the pharmacological effects of similar compounds:

Study on Anxiolytic Effects

A related study investigated a pyrazole derivative's anxiolytic-like effect through benzodiazepine and nicotinic pathways. The results indicated significant behavioral changes in animal models, suggesting that modifications in the pyrazole structure could lead to compounds with therapeutic effects on anxiety disorders .

Antitumor Activity Assessment

Another study focused on the antitumor activity of related pyrazoles, demonstrating that specific derivatives could induce apoptosis in various cancer cell lines. These findings underscore the potential for 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine to serve as a lead compound in developing anticancer agents .

Q & A

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

- Methodological Answer :

- Tautomer Analysis : Compare X-ray bond lengths (C-N vs. C=C) to distinguish 1H-pyrazole vs. 2H-pyrazole forms .

- DFT Calculations : Gaussian09 optimizes tautomer geometries; compare with experimental data .

- Case Study : For 1-ethyl-4-iodo-1H-pyrazol-3-amine, X-ray confirmed 1H tautomer dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.